
4,4,5,5-Tetramethyl-2-((1S,2R)-2-methylcyclopropyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane: is a boronic ester compound widely used in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a diol, such as pinacol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction can be catalyzed by acids or bases, depending on the specific conditions required.
Industrial Production Methods: In industrial settings, the production of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form boranes or other reduced species.
Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boronic ester under mild conditions.
Major Products Formed:
Oxidation: Boronic acids and their derivatives.
Reduction: Boranes and related compounds.
Substitution: Various substituted boronic esters and other organic compounds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through boronic ester linkages.
Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds with various nucleophiles. The boronic ester group is highly reactive towards nucleophiles, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(4-pyridyl)-1,3,2-dioxaborolane
Comparison:
- Stability: rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane is more stable compared to some of its analogs due to the presence of the cyclopropyl group.
- Reactivity: The compound exhibits unique reactivity patterns, making it suitable for specific synthetic applications.
- Applications: While similar compounds are used in various chemical reactions, rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane is particularly valuable in cross-coupling reactions and bioconjugation.
Properties
Molecular Formula |
C10H19BO2 |
|---|---|
Molecular Weight |
182.07 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,2R)-2-methylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 |
InChI Key |
TUXCUWZCFQDMLZ-SFYZADRCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


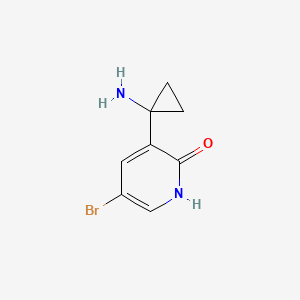
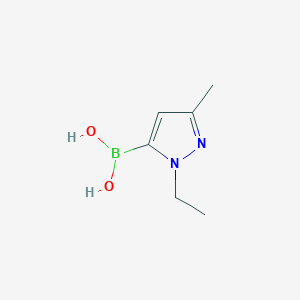
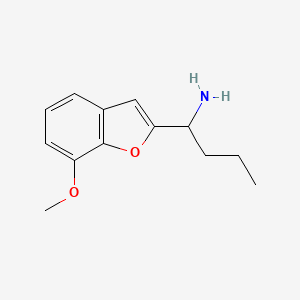
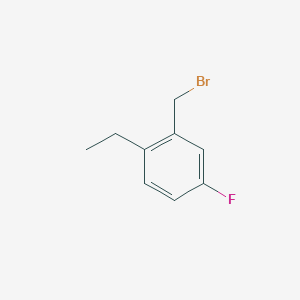
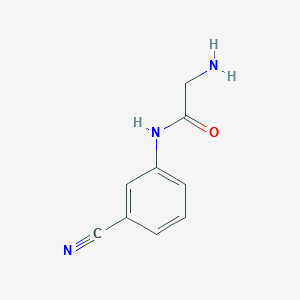
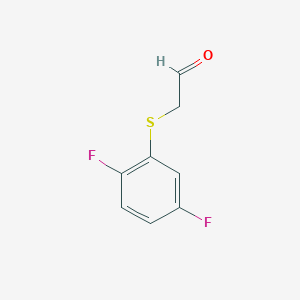
![Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)
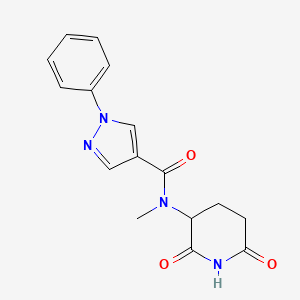
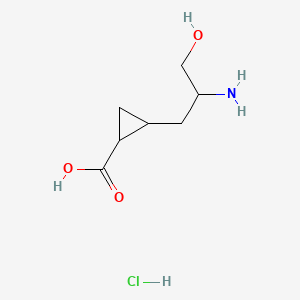
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
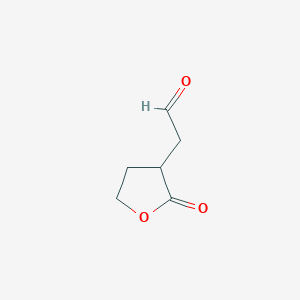
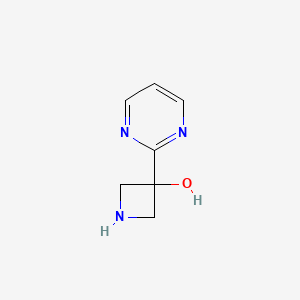

![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)
